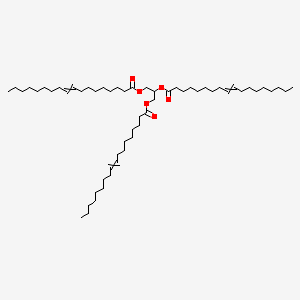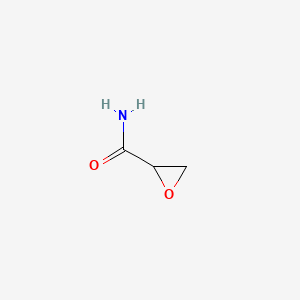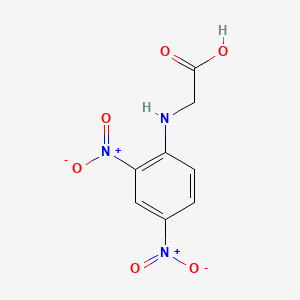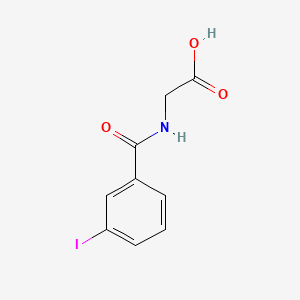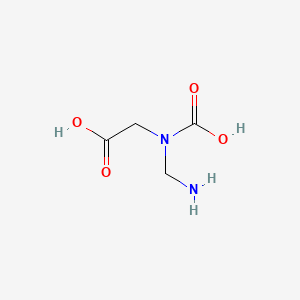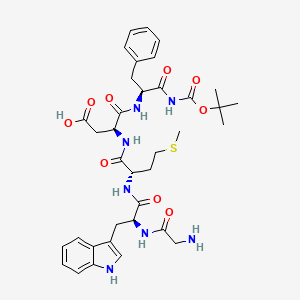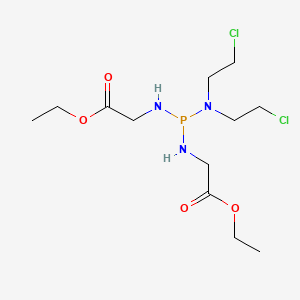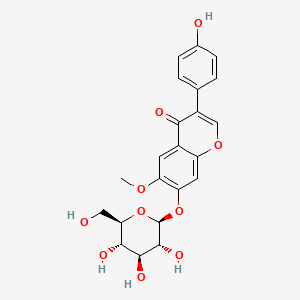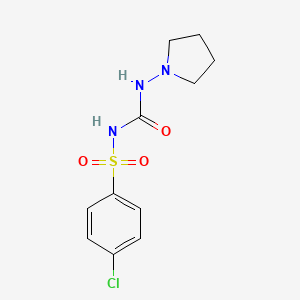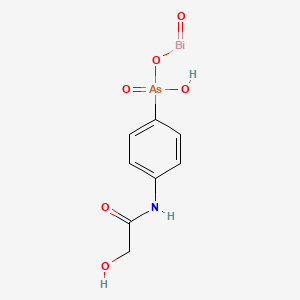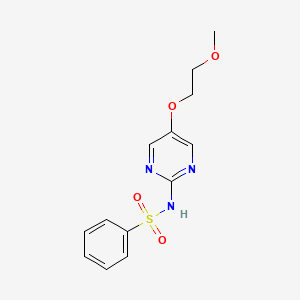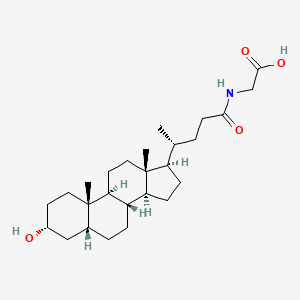
1-(4-Methylquinazolin-2-yl)guanidine hydrochloride
Descripción general
Descripción
1-(4-Methylquinazolin-2-yl)guanidine hydrochloride is a compound with the PubChem CID: 12253739 . It is also known as GMQ hydrochloride .
Molecular Structure Analysis
The molecular formula of 1-(4-Methylquinazolin-2-yl)guanidine hydrochloride is C10H12ClN5 . The molecular weight is 237.69 g/mol . The InChI string is InChI=1S/C10H11N5.ClH/c1-6-7-4-2-3-5-8(7)14-10(13-6)15-9(11)12;/h2-5H,1H3,(H4,11,12,13,14,15);1H . The canonical SMILES is CC1=NC(=NC2=CC=CC=C12)N=C(N)N.Cl .Physical And Chemical Properties Analysis
The physical form of 1-(4-Methylquinazolin-2-yl)guanidine hydrochloride is solid . Its melting point is between 240 - 243 degrees Celsius .Aplicaciones Científicas De Investigación
Modulation of GABA-A Receptors
GMQ has been studied for its effects on ion channels, specifically its modulation of the GABA-A ρ1 receptor. GMQ antagonizes the human GABA-A ρ1 receptors, which are a subtype of the GABA-A receptor family. These findings suggest that GMQ and similar compounds could be useful in studying the pharmacology of GABA-A receptors and potentially in developing new therapeutic agents for neurological disorders (Snell & Gonzales, 2015).
Gastric Acid Secretion
Research has indicated that GMQ can decrease basal and stimulated gastric acid secretion in rats. This effect is attributed to its anti H2-histamine activity, suggesting a potential therapeutic application of GMQ in conditions involving excessive gastric acid secretion (Pinelli, Trivulzio, Pojaga, & Rossoni, 1996).
Adrenergic Blocking Effects
GMQ's structural analogs have been synthesized and shown to decrease blood pressure in anesthetized rats, acting as antagonists of the pressor response to norepinephrine. This suggests a role for GMQ and its analogs in hypertension research and therapy (Grosso, Nichols, Nichols, & Yim, 1980).
Anticancer Potential
The synthesis and heterocyclization of GMQ derivatives have been explored for the development of new anticancer agents. Compounds derived from GMQ have shown promise as scaffolds for anticancer drug development, indicating the compound's utility in medicinal chemistry research (Dolzhenko, Foo, Tan, Dolzhenko, Chiu, & Chui, 2009).
Safety And Hazards
Propiedades
IUPAC Name |
2-(4-methylquinazolin-2-yl)guanidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5.ClH/c1-6-7-4-2-3-5-8(7)14-10(13-6)15-9(11)12;/h2-5H,1H3,(H4,11,12,13,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNPZWQRWOHFAPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC2=CC=CC=C12)N=C(N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylquinazolin-2-yl)guanidine hydrochloride | |
CAS RN |
5361-15-9 | |
| Record name | 2-GUANIDINO-4-METHYLQUINAZOLINE HYDROCHLORIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





